molecular formula C5H9BrO2 B13508936 3-(Bromomethyl)oxolan-3-ol

3-(Bromomethyl)oxolan-3-ol

Cat. No.: B13508936
M. Wt: 181.03 g/mol
InChI Key: BEJBPEURGOAIPE-UHFFFAOYSA-N
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Description

3-(Bromomethyl)oxolan-3-ol is a chemical compound with the molecular formula C5H9BrO2This compound has several applications in different fields of research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Bromomethyl)oxolan-3-ol can be synthesized through various synthetic routes. One common method involves the bromination of oxolane derivatives. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)oxolan-3-ol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of oxolane derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxolane carboxylic acids.

    Reduction Reactions: Reduction of the bromine atom can yield oxolane derivatives with different functional groups.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution: Formation of oxolane alcohols or ethers.

    Oxidation: Formation of oxolane carboxylic acids.

    Reduction: Formation of oxolane derivatives with reduced functional groups.

Scientific Research Applications

3-(Bromomethyl)oxolan-3-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of biochemical pathways and enzyme mechanisms.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)oxolan-3-ol involves its interaction with molecular targets through its bromine atom. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    3-(Bromomethyl)tetrahydrofuran: Similar structure but lacks the hydroxyl group.

    2-(Bromomethyl)oxolane: Bromine atom positioned differently on the oxolane ring.

Uniqueness

3-(Bromomethyl)oxolan-3-ol is unique due to the presence of both a bromine atom and a hydroxyl group on the oxolane ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C5H9BrO2

Molecular Weight

181.03 g/mol

IUPAC Name

3-(bromomethyl)oxolan-3-ol

InChI

InChI=1S/C5H9BrO2/c6-3-5(7)1-2-8-4-5/h7H,1-4H2

InChI Key

BEJBPEURGOAIPE-UHFFFAOYSA-N

Canonical SMILES

C1COCC1(CBr)O

Origin of Product

United States

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